molecular formula C17H18N6O4S2 B2600694 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1172506-93-2

2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2600694
CAS RN: 1172506-93-2
M. Wt: 434.49
InChI Key: ILLMJIDMUKCFFG-UHFFFAOYSA-N
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Description

2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H18N6O4S2 and its molecular weight is 434.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Biological Activities of Novel 1,3,4-Thiadiazole Amide Derivatives Containing Piperazine :
    • This study focused on the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, a structural component similar to the compound . Some synthesized compounds demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential agricultural applications (Xia, 2015).

Synthesis and Antimicrobial Evaluation

  • Synthesis and Antimicrobial Evaluation of Some Novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole Systems :
    • In this research, new 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems were synthesized and evaluated for their antimicrobial properties. This study indicates the potential use of similar compounds in developing new antimicrobial agents (Hamama et al., 2017).

Synthesis and Anticancer Evaluation

  • Synthesis and in vivo Anticancer and Antiangiogenic Effects of Novel Thioxothiazolidin-4-one Derivatives :
    • This study reports the synthesis of novel thioxothiazolidin-4-one derivatives, including compounds with structures related to the compound of interest. These derivatives showed significant reduction in ascites tumor volume and cell number, indicating potential anticancer properties (Chandrappa et al., 2010).

Design and Pharmacological Evaluation

  • Design, Synthesis and Pharmacological Evaluation of Some Novel Derivatives :
    • This research involved the synthesis of novel derivatives, including piperazine compounds, and evaluated their antidepressant and antianxiety activities. The study suggests potential applications in the treatment of mood disorders (Kumar et al., 2017).

Synthesis and Insecticidal Assessment

  • Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Thiadiazole Moiety :
    • This research synthesized new heterocycles incorporating a thiadiazole moiety, similar to the compound , and assessed their insecticidal properties against Spodoptera littoralis. The findings indicate potential applications in pest control (Fadda et al., 2017).

properties

IUPAC Name

2-[[5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S2/c1-11-9-13(21-27-11)18-14(24)10-28-17-20-19-16(29-17)23-6-4-22(5-7-23)15(25)12-3-2-8-26-12/h2-3,8-9H,4-7,10H2,1H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLMJIDMUKCFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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